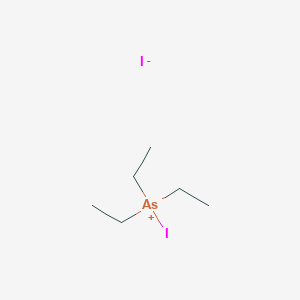![molecular formula C11H15NS B14488412 N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine CAS No. 63845-74-9](/img/structure/B14488412.png)
N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine is a tertiary amine with a unique structure that includes a dimethylamino group and a methylsulfanyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethan-1-amine oxalate
- 2-(3,4-Dimethoxyphenyl)ethan-1-amine
- 2-(4-Bromophenyl)ethan-1-amine hydrochloride
Uniqueness
N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine is unique due to the presence of both the dimethylamino and methylsulfanyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63845-74-9 |
|---|---|
Fórmula molecular |
C11H15NS |
Peso molecular |
193.31 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(2-methylsulfanylphenyl)ethenamine |
InChI |
InChI=1S/C11H15NS/c1-12(2)9-8-10-6-4-5-7-11(10)13-3/h4-9H,1-3H3 |
Clave InChI |
FFHPXZOMUXLSBA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC1=CC=CC=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





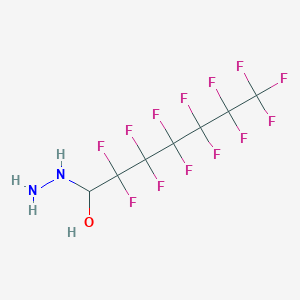
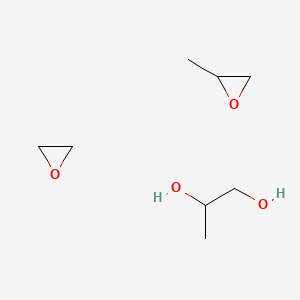
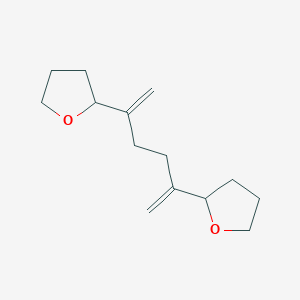

![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
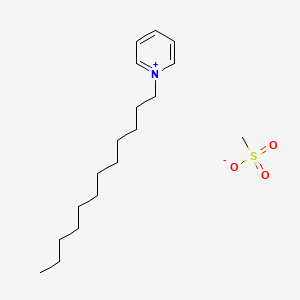

![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
